N-(p-Tolyl)piperidine-4-carboxamide
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Overview
Description
N-(p-Tolyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a p-tolyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Tolyl)piperidine-4-carboxamide typically involves the reaction of p-toluidine with piperidine-4-carboxylic acid or its derivatives. One common method is the condensation reaction between p-toluidine and piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(p-Tolyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(p-Tolyl)piperidine-4-amine.
Substitution: Formation of substituted p-tolyl derivatives, such as brominated or nitrated products.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a drug candidate for treating various diseases, particularly those involving bacterial infections.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(p-Tolyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the DNA gyrase enzyme, the compound interferes with the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication. This mechanism is similar to that of fluoroquinolone antibiotics, which also target DNA gyrase.
Comparison with Similar Compounds
N-(p-Tolyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-(o-Tolyl)piperidine-4-carboxamide: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
4-Methyl-N-p-tolyl-piperidine-1-carboxamide: Contains a methyl group at the 4-position of the piperidine ring.
Piperidine-4-carboxamide derivatives: Various derivatives with different substituents on the piperidine ring or the carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its ability to inhibit DNA gyrase makes it a promising candidate for further research and development in the field of antimicrobial agents.
Properties
Molecular Formula |
C13H18N2O |
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Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(4-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
InChI Key |
KKHRWZACIBGZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCNCC2 |
Origin of Product |
United States |
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